molecular formula C15H12ClN3O2 B5736520 4-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B5736520
M. Wt: 301.73 g/mol
InChI Key: JDNSQAUIQPITFT-UHFFFAOYSA-N
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Description

4-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with an oxadiazole moiety, which is further connected to a chlorinated phenoxy group. The presence of these functional groups imparts specific chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-chloro-2-methylphenol with chloromethyl methyl ether to form the chloromethyl ether derivative. This intermediate is then reacted with hydrazine hydrate to yield the corresponding hydrazone. The hydrazone undergoes cyclization with cyanogen bromide to form the 1,2,4-oxadiazole ring. Finally, the oxadiazole intermediate is coupled with a pyridine derivative under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

4-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, in the case of its herbicidal activity, the compound may mimic plant hormones, leading to uncontrolled growth and eventual plant death . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to the presence of both the oxadiazole and pyridine rings, which impart specific chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

5-[(4-chloro-2-methylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-10-8-12(16)2-3-13(10)20-9-14-18-15(19-21-14)11-4-6-17-7-5-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNSQAUIQPITFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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